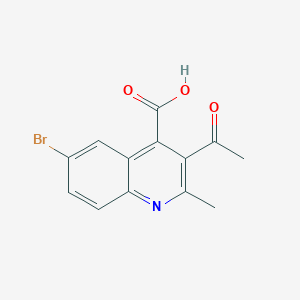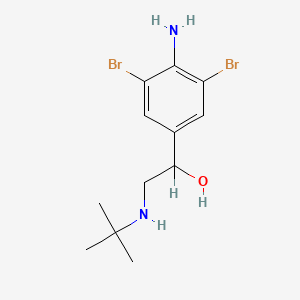
3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-6-bromo-2-methyl-4-quinolinecarboxylic acid is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Use in Fluorescent Brightening Agents
Research has explored the synthesis of various quinoline derivatives, including 2-aryl-6-bromoquinolines, which are structurally related to 3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid. These compounds have been studied for their potential use as fluorescent brightening agents. The synthesis involves condensation reactions followed by various chemical transformations, indicating a broad scope for chemical manipulation and application in material science (Rangnekar & Shenoy, 1987).
Novel Synthesis Methods
There is ongoing research into developing novel synthesis methods for quinoline carboxylic acids and their derivatives. Studies focus on different reaction conditions and starting materials to optimize the synthesis process. This research has implications for the large-scale production and industrial application of these compounds (Raveglia et al., 1997).
Photolabile Protecting Groups
A study on brominated hydroxyquinoline, which shares structural similarity with 3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid, describes its use as a photolabile protecting group. These groups are essential in photochemistry and have applications in developing light-sensitive materials, including biological messengers (Fedoryak & Dore, 2002).
Supramolecular Architectures
Research into the noncovalent interactions between quinoline derivatives and carboxylic acids has been conducted. This study is significant for understanding how these compounds can form complex supramolecular structures, which have applications in materials science and nanotechnology (Gao et al., 2014).
Catalysis and Functionalization
Studies have been conducted on the auxiliary-assisted, palladium-catalyzed arylation and alkylation of C-H bonds in carboxylic acid derivatives. This research is crucial for developing new methods in catalysis and functionalization, which can be applied to a wide range of chemical syntheses (Shabashov & Daugulis, 2010).
Propiedades
Nombre del producto |
3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid |
|---|---|
Fórmula molecular |
C13H10BrNO3 |
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
3-acetyl-6-bromo-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO3/c1-6-11(7(2)16)12(13(17)18)9-5-8(14)3-4-10(9)15-6/h3-5H,1-2H3,(H,17,18) |
Clave InChI |
NYMTZNXTKIERCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C(=O)O)C(=O)C |
SMILES canónico |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C(=O)O)C(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)
![4-(4-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1226334.png)
![4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1226335.png)

![1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1226338.png)

![N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide](/img/structure/B1226343.png)
![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)
![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)

![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)
![4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1226350.png)
![2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1226351.png)
